3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride
Overview
Description
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride is a chemical compound with the molecular formula C10H10ClN3·HCl and a molecular weight of 244.12 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride typically involves the reaction of 4-chloro-1H-pyrazole with benzylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and tetrahydrofuran, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the context of its use.
Comparison with Similar Compounds
3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline hydrochloride can be compared with other similar compounds, such as:
4-Chloro-1H-pyrazole: A precursor in the synthesis of the compound.
Benzylamine: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures and potential biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds .
Properties
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8;/h1-5,7H,6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMCNWFGOVHYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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